molecular formula C21H22N2O B6504413 N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 1396684-90-4

N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6504413
CAS No.: 1396684-90-4
M. Wt: 318.4 g/mol
InChI Key: LNVXTWGSMULZRY-UHFFFAOYSA-N
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Description

N-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a pyrrolidine-substituted alkyne linker. The pyrrolidine group contributes to basicity and hydrogen-bonding capacity, while the alkyne linker may enhance metabolic stability compared to saturated chains .

Properties

IUPAC Name

4-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c24-21(22-14-4-5-15-23-16-6-7-17-23)20-12-10-19(11-13-20)18-8-2-1-3-9-18/h1-3,8-13H,6-7,14-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVXTWGSMULZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide plays a significant role in biochemical reactions, particularly as an anticholinergic agent. This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been shown to interact with acetylcholine receptors, inhibiting their activity and thereby modulating cholinergic signaling pathways. Additionally, N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, making it a useful reagent in click chemistry.

Molecular Mechanism

The molecular mechanism of action of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide involves its binding interactions with biomolecules and its role as an enzyme inhibitor. The compound binds to acetylcholine receptors, inhibiting their activity and thereby reducing cholinergic signaling. This inhibition can lead to various downstream effects, including changes in gene expression and cellular responses. Additionally, the compound’s alkyne group allows it to participate in CuAAc reactions, facilitating the formation of stable triazole linkages with azide-containing biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Pyrrolidine-containing derivatives generally fall below 400 g/mol, favoring oral bioavailability .
  • Polarity : Sulfonamide (4) and hydroxyphenyl () derivatives exhibit higher polarity, whereas aliphatic substituents (e.g., cyclooctyl, decahydronaphthalenyl) increase logP. The target compound’s pyrrolidine-alkyne linker balances moderate lipophilicity and rigidity .

Data Table: Key Analogues of Biphenyl Carboxamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Notable Activity Reference
N-Cyclooctyl-[1,1′-biphenyl]-4-carboxamide C21H23NO 305.42 Cyclooctyl 50% TRP channel modulation
N-(Decahydronaphthalen-1-yl)-[1,1′-biphenyl]-4-carboxamide C23H27NO 333.47 Decahydronaphthalene 84% TRP channel antagonism
N-(4-Sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide C20H18N2O3S 366.44 Sulfonamide Not reported Carbonic anhydrase inhibition
N-(1-Pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide C18H18N2OS 310.41 Thiourea-pyrrolidine Not reported Unknown
4'-(Hexyloxy)-N-(4-hydroxyphenyl) derivative C25H27NO3 389.49 Hexyloxy, hydroxyphenyl Not reported Solubility enhancement

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